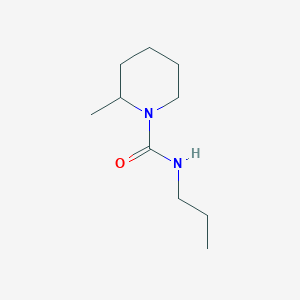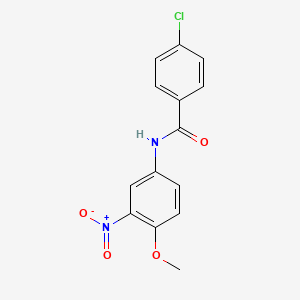![molecular formula C16H22Cl2N2O2 B5427849 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide, also known as DADLE, is a synthetic opioid peptide that has been widely used in scientific research. It was first synthesized in the 1970s by John Hughes and Hans Kosterlitz, who discovered the endogenous opioid receptor system in the brain. DADLE is a selective agonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and reward processing.
作用机制
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide acts as a selective agonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Upon binding to the delta opioid receptor, this compound activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic, anxiolytic, and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. This compound has been shown to have a higher potency and longer duration of action than other delta opioid receptor agonists, such as enkephalins and DPDPE. This compound also has a lower potential for addiction and tolerance than other opioid drugs, such as morphine and fentanyl.
实验室实验的优点和局限性
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its effects can be easily measured using behavioral, electrophysiological, and biochemical assays. However, this compound also has some limitations for lab experiments, including its high cost, limited solubility, and potential for non-specific effects. Researchers need to carefully control for these factors when using this compound in their experiments.
未来方向
There are several future directions for research on 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide and delta opioid receptors. One direction is to investigate the role of delta opioid receptors in chronic pain and inflammation, and to develop new delta opioid receptor agonists and antagonists for the treatment of these conditions. Another direction is to study the interactions between delta opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems, and to develop new drugs that target these interactions. Finally, there is a need to further elucidate the molecular mechanisms of action of this compound and delta opioid receptors, and to develop new tools and techniques for studying these mechanisms in vivo and in vitro.
合成方法
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution, followed by purification and characterization of the peptide.
科学研究应用
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide has been used in a wide range of scientific research applications, including pain research, addiction research, and neuropharmacology. In pain research, this compound has been shown to have analgesic effects in animal models of acute and chronic pain. In addiction research, this compound has been used to study the role of the delta opioid receptor in drug addiction and withdrawal. In neuropharmacology, this compound has been used to investigate the mechanisms of action of opioid peptides and receptors in the brain.
属性
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-3-20(4-2)16(21)11-19-7-8-22-15(10-19)12-5-6-13(17)14(18)9-12/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHCIBVUGHPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5427772.png)
![isopropyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427788.png)
![5-{5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5427798.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-1-(2-methoxyethyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427800.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5427805.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427817.png)


![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5427859.png)

![2-pyridin-3-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427864.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5427867.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)